

Ethyl 2-methylnicotinate (CAS: 1721-26-2): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-methylnicotinate*

Cat. No.: *B161284*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methylnicotinate, with the CAS number 1721-26-2, is a substituted pyridine derivative that serves as a crucial building block in organic synthesis.[1][2] Its structural features, particularly the presence of a reactive ester group and a methylated pyridine ring, make it a valuable intermediate in the preparation of a variety of more complex molecules. This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of **Ethyl 2-methylnicotinate**, with a particular focus on its role in the development of pharmaceutical agents.

Chemical and Physical Properties

Ethyl 2-methylnicotinate is typically a colorless to light yellow or orange liquid.[3][4] It is slightly soluble in water but readily dissolves in common organic solvents such as ethanol, ethyl acetate, and dichloromethane.[3][5] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **Ethyl 2-methylnicotinate**

Property	Value	Source
Molecular Formula	C ₉ H ₁₁ NO ₂	[2] [4] [6] [7]
Molecular Weight	165.19 g/mol	[2] [4] [6] [7]
CAS Number	1721-26-2	[2] [4] [6]
Appearance	Clear colorless to orange liquid	[3] [4]
Boiling Point	126-127 °C at 24 mmHg	[3] [4]
Density	1.072 g/mL at 25 °C	[3] [4]
Refractive Index (n ²⁰ /D)	1.505	[3] [4]
Flash Point	217 °F (102.8 °C)	[3] [4]
Water Solubility	Slightly soluble	[3] [4]
LogP	1.5	[6]
Topological Polar Surface Area	39.2 Å ²	[6]

Spectroscopic Data

The structural identity of **Ethyl 2-methylNicotinate** is confirmed through various spectroscopic techniques. A summary of the key spectral data is provided in Table 2.

Table 2: Spectroscopic Data for **Ethyl 2-methylNicotinate**

Technique	Key Peaks/Signals	Source
¹ H NMR (CDCl ₃ , 400 MHz)	δ 8.61 (dd, J=4.9, 1.8Hz, 1H), 8.19 (dd, J=7.9, 1.7Hz, 1H), 7.20 (dd, J=7.9, 4.7Hz, 1H), 4.38 (q, J=7.1Hz, 2H), 2.83 (s, 3H), 1.40 (t, J=7.1Hz, 3H)	[6]
¹³ C NMR	Data not explicitly found in searches.	
Infrared (IR)	Key absorptions expected for C=O (ester) and C=N/C=C (pyridine ring).	[6]
Mass Spectrometry (MS)	m/z Top Peak: 120; m/z 2nd Highest: 92; m/z 3rd Highest: 93.	[6]
UV (EtOH)	λ max: 268 nm	[1]

Synthesis of Ethyl 2-methylnicotinate

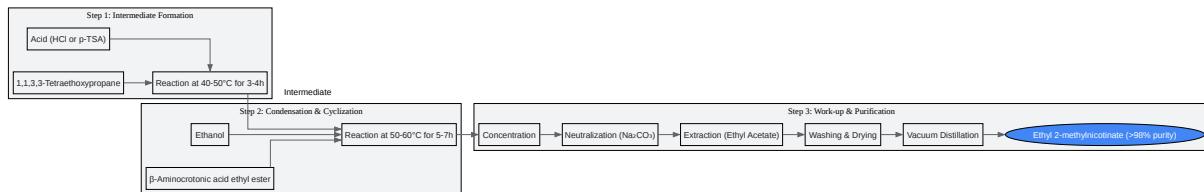
A detailed and scalable synthesis of **Ethyl 2-methylnicotinate** has been reported, which avoids the use of hazardous reagents like acrolein. This method involves the reaction of β -aminocrotonic acid ethyl ester with a compound generated in situ from 1,1,3,3-tetraethoxypropane.

Experimental Protocol

Step 1: Formation of the Malondialdehyde derivative

- Into a suitable reactor at room temperature, add 1.5 to 2.0 molar equivalents of 1,1,3,3-tetraethoxypropane.
- While stirring, add 2.0 to 2.5 molar equivalents of an acid (e.g., 30% hydrochloric acid or a 30% p-toluenesulfonic acid aqueous solution).

- Control the temperature at 40-50 °C and allow the reaction to proceed for 3-4 hours. This step generates the reactive intermediate.


Step 2: Condensation and Cyclization

- In a separate reactor, add 1.0 molar equivalent of β -aminocrotonic acid ethyl ester and 5.0 to 7.0 molar equivalents of ethanol.
- Add the reaction mixture from Step 1 to this reactor.
- Control the reaction temperature at 50-60 °C and stir for 5-7 hours to form the 2-methylnicotinate reaction solution.

Step 3: Work-up and Purification

- Concentrate the reaction solution under reduced pressure.
- Neutralize the concentrated solution with a 10% aqueous solution of sodium carbonate until the pH reaches 7.0.
- Extract the product into an organic solvent, such as ethyl acetate.
- Wash the organic phase with water.
- Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate).
- Filter and concentrate the organic phase under reduced pressure.
- Purify the crude product by vacuum distillation to yield **Ethyl 2-methylnicotinate** as a colorless or light-yellow liquid with a purity of >98%.^[6]

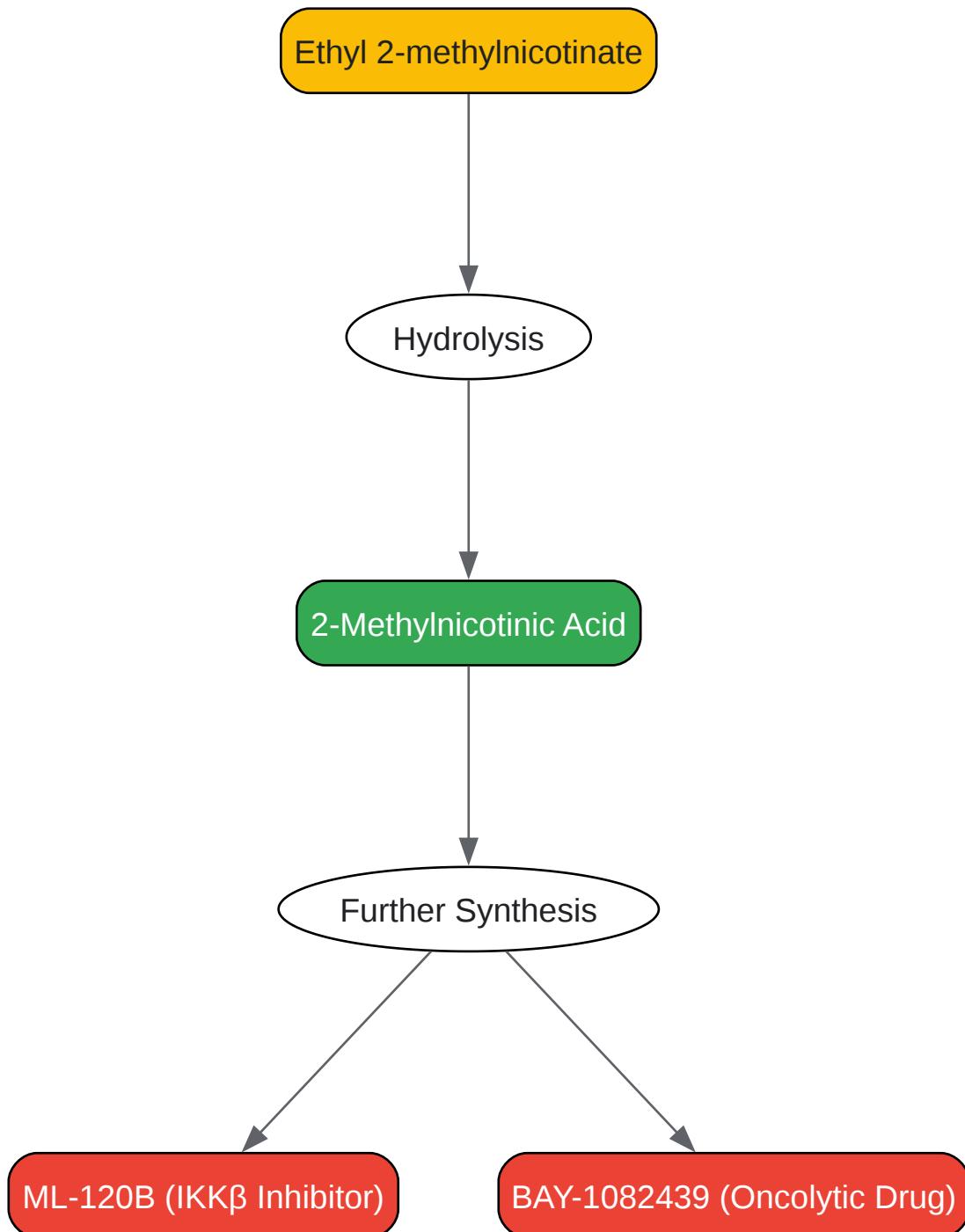
Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Ethyl 2-methylNicotinate**.

Applications in Drug Development

Ethyl 2-methylNicotinate is a key intermediate in the synthesis of 2-methylNicotinic acid.[6]


This acid, in turn, is a critical component in the production of advanced pharmaceutical compounds, including specific inhibitors for cancer therapy.

Notably, 2-methylNicotinic acid derived from **Ethyl 2-methylNicotinate** is an intermediate for:

- ML-120B: A specific ATP-competitive IKK β (Inhibitor of nuclear factor kappa-B kinase subunit beta) inhibitor.
- BAY-1082439: An oncolytic drug candidate.[6]

The role of **Ethyl 2-methylnicotinate** as a precursor to these important therapeutic agents highlights its significance in the drug development pipeline.

Logical Relationship in Drug Synthesis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. biosynth.com [biosynth.com]
- 3. Page loading... [wap.guidechem.com]
- 4. chemwhat.com [chemwhat.com]
- 5. WO2019121644A1 - Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps - Google Patents [patents.google.com]
- 6. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]
- 7. Ethyl 2-methylnicotinate | C9H11NO2 | CID 74401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ethyl 2-methylnicotinate (CAS: 1721-26-2): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b161284#ethyl-2-methylnicotinate-cas-number-1721-26-2>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com